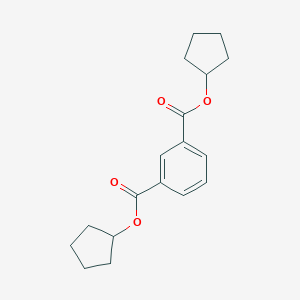
dicyclopentyl benzene-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
dicyclopentyl benzene-1,3-dicarboxylate is an organic compound with the molecular formula C18H22O4. It is a derivative of isophthalic acid, which is one of the three isomers of benzenedicarboxylic acid. This compound is used in various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
dicyclopentyl benzene-1,3-dicarboxylate can be synthesized through esterification reactions. One common method involves the reaction of isophthalic acid with dicyclopentanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to promote the formation of the ester while continuously removing water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of isophthalic acid, dicyclopentyl ester often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of catalysts and azeotropic distillation techniques helps in achieving efficient conversion rates .
化学反応の分析
Types of Reactions
dicyclopentyl benzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to isophthalic acid and dicyclopentanol in the presence of an acid or base catalyst.
Transesterification: It can react with other alcohols to form different esters through transesterification reactions.
Oxidation and Reduction: While esters are generally stable, they can undergo oxidation under specific conditions to form carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and catalysts such as sodium methoxide.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Hydrolysis: Isophthalic acid and dicyclopentanol.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Carboxylic acids.
科学的研究の応用
dicyclopentyl benzene-1,3-dicarboxylate has several applications in scientific research:
作用機序
The mechanism by which isophthalic acid, dicyclopentyl ester exerts its effects is primarily through its ability to form ester bonds. These bonds can interact with various molecular targets, including proteins and enzymes, altering their function and activity. The esterification process can also impact the physical properties of materials, making them more flexible and durable .
類似化合物との比較
dicyclopentyl benzene-1,3-dicarboxylate can be compared with other esters of isophthalic acid, such as:
Dimethyl isophthalate: Used in the production of polyesters.
Diethyl isophthalate: Commonly used as a plasticizer.
Dibutyl isophthalate: Utilized in the manufacture of flexible plastics.
Each of these compounds has unique properties that make them suitable for specific applications. This compound is particularly valued for its stability and ability to enhance the mechanical properties of materials .
特性
CAS番号 |
18699-41-7 |
|---|---|
分子式 |
C18H22O4 |
分子量 |
302.4 g/mol |
IUPAC名 |
dicyclopentyl benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C18H22O4/c19-17(21-15-8-1-2-9-15)13-6-5-7-14(12-13)18(20)22-16-10-3-4-11-16/h5-7,12,15-16H,1-4,8-11H2 |
InChIキー |
RWOGJKIDZVOJFG-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)OC(=O)C2=CC(=CC=C2)C(=O)OC3CCCC3 |
正規SMILES |
C1CCC(C1)OC(=O)C2=CC(=CC=C2)C(=O)OC3CCCC3 |
Key on ui other cas no. |
18699-41-7 |
同義語 |
Isophthalic acid dicyclopentyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


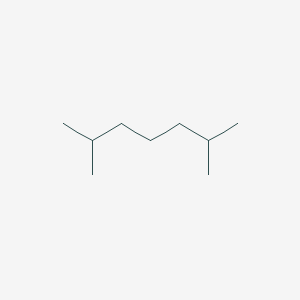
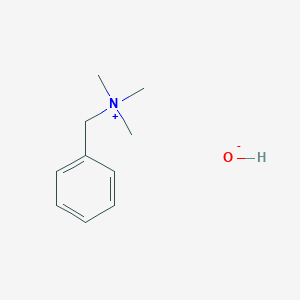
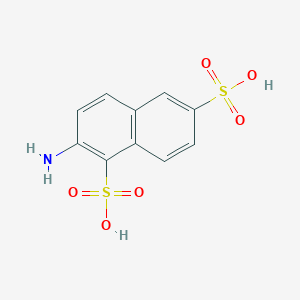
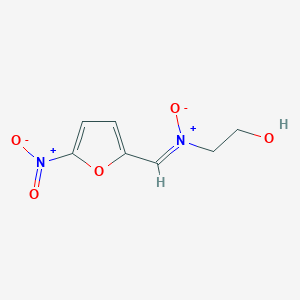
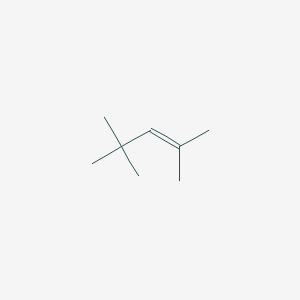
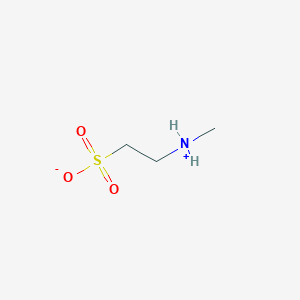
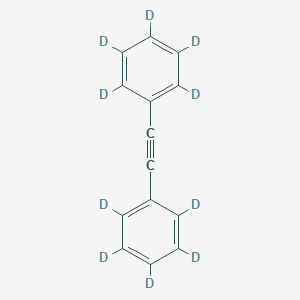
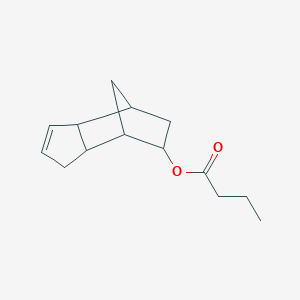
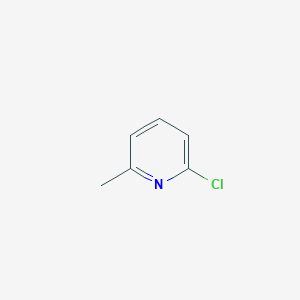
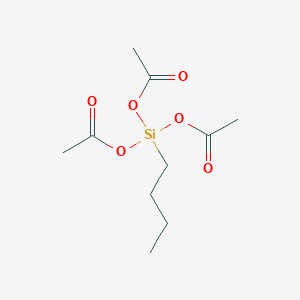
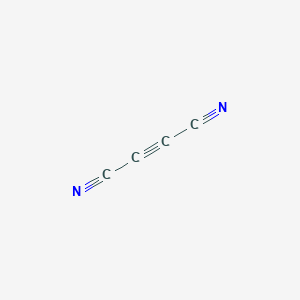
![Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-](/img/structure/B94470.png)
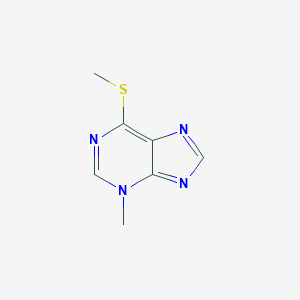
![Acetic acid;2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanamide](/img/structure/B94474.png)
